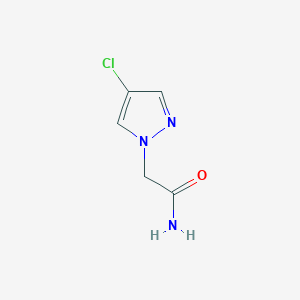
2-(4-Chloro-1H-pyrazol-1-yl)acetamide
説明
“2-(4-Chloro-1H-pyrazol-1-yl)acetamide” is a heterocyclic compound that belongs to the pyrazole family . It has been studied for its potential in various biological activities. For instance, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors based on scaffold hopping strategy .
Synthesis Analysis
The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide and its derivatives often involves scaffold hopping strategies . In one study, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety . The pyrazole ring is an important structural feature that contributes to the compound’s biological activity .
科学的研究の応用
Antioxidant Activity
- Coordination Complexes and Antioxidant Activity: Pyrazole-acetamide derivatives, including those related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant in vitro antioxidant activity, highlighting the potential of such compounds in antioxidant applications (Chkirate et al., 2019).
Chemical Reactions and Synthesis
- Acid-Catalyzed Heterolysis: Research on derivatives of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide has revealed insights into acid-catalyzed hydrolysis reactions, leading to the generation of various compounds. This study contributes to the understanding of chemical reactions involving chloroacetamide derivatives (Rouchaud et al., 2010).
Biological Activities
- Anti-inflammatory Activity: Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which are structurally related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have been synthesized and demonstrated significant anti-inflammatory activity (Sunder et al., 2013).
Potential Antipsychotic Agents
- Antipsychotic Profile: Compounds structurally related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide have been found to exhibit an antipsychotic-like profile in behavioral animal tests. They represent a novel class of potential antipsychotic agents that do not interact with dopamine receptors, a significant departure from traditional antipsychotics (Wise et al., 1987).
Nonlinear Optical Properties
- Computational Studies of Optical Properties: Investigations into the nonlinear optical properties of compounds including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, a compound related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have shown promise for applications in photonic devices like optical switches and modulators (Castro et al., 2017).
将来の方向性
The future directions for research on 2-(4-Chloro-1H-pyrazol-1-yl)acetamide and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could investigate their potential as VEGFR-2 inhibitors . Additionally, more research could be conducted to better understand their mechanism of action .
特性
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZSCYGDOUEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
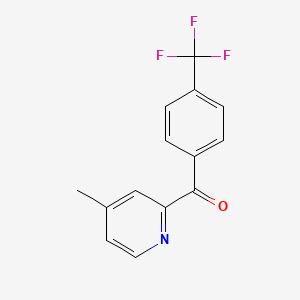
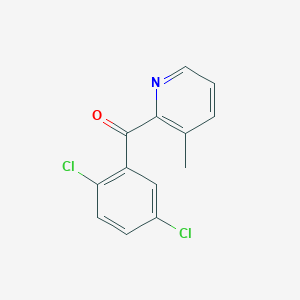
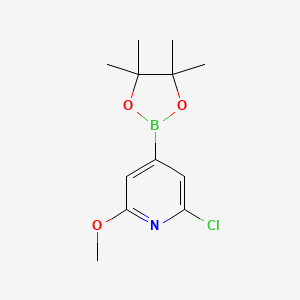
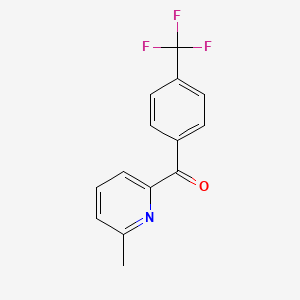
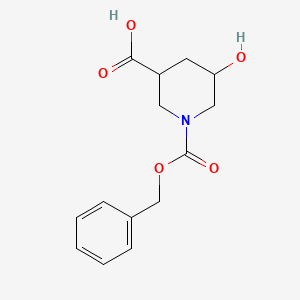
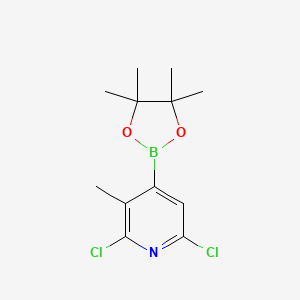
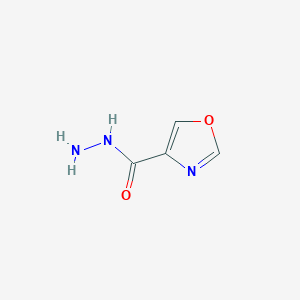
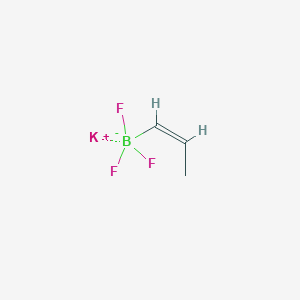
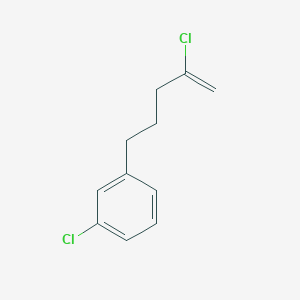
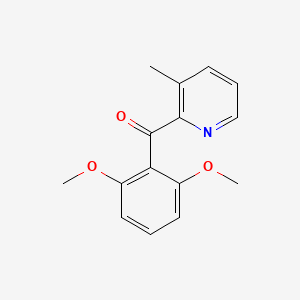
![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)